AcMPAG IMPDH II Inhibitory Potency Compared to MPA: 12-Fold Difference in IC50
In a direct head-to-head comparison using recombinant human IMPDH II (rhIMPDH II), AcMPAG demonstrated approximately 12-fold lower inhibitory potency than the parent drug mycophenolic acid (MPA) [1]. The IC50 value for AcMPAG was 301.7 μg/L compared to 25.6 μg/L for MPA, with corresponding Ki values for NAD/IMP of 382.0/511.0 nmol/L for AcMPAG versus 50.8/57.7 nmol/L for MPA [1]. In contrast, the major phenolic glucuronide metabolite MPAG showed no significant effect on the enzyme [1].
| Evidence Dimension | IMPDH II inhibition potency (IC50 and Ki) |
|---|---|
| Target Compound Data | AcMPAG: IC50 301.7 μg/L; Ki (NAD) 382.0 nmol/L; Ki (IMP) 511.0 nmol/L |
| Comparator Or Baseline | MPA: IC50 25.6 μg/L; Ki (NAD) 50.8 nmol/L; Ki (IMP) 57.7 nmol/L; MPAG: no significant inhibition |
| Quantified Difference | 12-fold higher IC50; 7.5-8.9× higher Ki for AcMPAG relative to MPA |
| Conditions | Recombinant human IMPDH II spectrophotometric assay with NADH formation measurement |
Why This Matters
For analytical reference standards and in vitro mechanistic studies, AcMPAG's 12-fold lower IMPDH II potency relative to MPA must be accounted for when interpreting immunosuppressive activity, and MPAG cannot substitute as it exhibits zero activity.
- [1] Gensburger O, Picard N, Marquet P. Effect of mycophenolate acyl-glucuronide on human recombinant type 2 inosine monophosphate dehydrogenase. Clin Chem. 2009;55(5):986-993. doi:10.1373/clinchem.2008.113936. View Source
